[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
Overview
Description
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is a compound with a molecular formula of C4H6N4O2S and a molecular weight of 174.18 g/mol . It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Tetrazoles, the core structure of this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may interact with a variety of biological targets, particularly those that typically interact with carboxylic acids.
Mode of Action
Tetrazoles are known to mimic the electrostatic potentials of carboxylic acids, which could account for their ability to interact with biological targets in a similar manner .
Biochemical Pathways
Given the structural similarity to carboxylic acids, it is plausible that this compound could influence a variety of biochemical pathways that involve carboxylic acid interactions .
Pharmacokinetics
Tetrazoles are known to be more metabolically stable than carboxylic acids, which could potentially enhance the bioavailability of this compound .
Result of Action
Given its structural similarity to carboxylic acids, it is plausible that this compound could exert similar effects on a molecular and cellular level .
Action Environment
It is known that the lipophilicity of tetrazoles can increase membrane permeability, which could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The tetrazole ring in [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid is considered a biomimic of the carboxylic acid functional group . This property allows it to interact with various enzymes, proteins, and other biomolecules. Specific interactions with enzymes or proteins have not been reported in the literature.
Cellular Effects
Given its structural similarity to carboxylic acids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Tetrazolic acids, such as this compound, have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid typically involves the reaction of 1-methyl-1H-tetrazole with a suitable thiolating agent. One common method is the reaction of 1-methyl-1H-tetrazole with methyl iodide to form 1-methyl-5H-tetrazole, which is then reacted with a thiolating agent such as sodium hydrosulfide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazole: A precursor in the synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid.
5-Methyl-1H-tetrazole: Another tetrazole derivative with similar chemical properties.
1-Phenyl-5-methyltetrazole: A tetrazole derivative with different substituents, leading to different biological activities .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPCQKTTXWGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390075 | |
Record name | [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55862-52-7 | |
Record name | [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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